

Application Notes and Protocols: Loading Dendritic Cells with MART-1 (27-35) Peptide

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Compound of Interest

Compound Name: MART-1 (27-35) (human)

Cat. No.: B12392554

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Dendritic cells (DCs) are potent antigen-presenting cells (APCs) that play a crucial role in initiating and regulating adaptive immune responses.[1][2] Their ability to process and present tumor-associated antigens (TAAs) to T cells makes them an attractive tool for cancer immunotherapy.[3][4] One of the most extensively studied melanoma-associated antigens is Melanoma Antigen Recognized by T-cells 1 (MART-1).[5][6] The MART-1 (27-35) peptide is an immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of HLA-A2, making it a key target for anti-melanoma vaccines.[6][7]

These application notes provide detailed protocols for loading dendritic cells with the MART-1 (27-35) peptide, a critical step in the development of DC-based cancer vaccines. The protocols cover the generation of immature DCs from peripheral blood mononuclear cells (PBMCs), peptide pulsing (loading), and maturation of DCs. Additionally, methods for assessing the functional capacity of peptide-loaded DCs are described.

Data Summary: Quantitative Parameters for Loading Dendritic Cells with MART-1 (27-35) Peptide

The following tables summarize key quantitative data from various studies on the optimal conditions for loading dendritic cells with MART-1 peptide and subsequent T-cell activation.

Table 1: Parameters for Pulsing Dendritic Cells with MART-1 Peptide

Parameter	Concentration/ Value	Incubation Time	Incubation Temperature	Source
MART-1 (27-35) Peptide	1 μ M	4 hours	37°C	[8]
MART-1 (27-35) Peptide	4 μ g/mL	1 hour	37°C	[9]
MART-1 (27-35) Peptide	4 μ g	2-4 hours	Room Temperature	[10]
Melan-A/MART-1 (26-35L) Peptide	50 μ mol/L	2 hours	Not Specified	[11]
MART-1 (27-35) Peptide	10 μ M	1 hour	Not Specified	[12]

Table 2: Parameters for T-Cell Stimulation with Peptide-Loaded Dendritic Cells

Effector:Target Ratio (T-cell:DC)	Co-culture Duration	Cytokine Measured	Source
1:1	3 days	CFSE dilution	[9]
1:1	5 hours	IFN- γ , TNF- α , IL-2	[13]
20:1	7 days (with weekly re-stimulation)	IFN- γ	[12]
1:2 (DC:T-cell)	72 hours	IFN- γ	[5]

Experimental Protocols

Protocol 1: Generation of Immature Dendritic Cells from PBMCs

This protocol describes the generation of immature dendritic cells from peripheral blood mononuclear cells (PBMCs) using cytokine stimulation.

Materials:

- Ficoll-Paque PLUS
- RosetteSep™ Human Monocyte Enrichment Cocktail
- RPMI-1640 medium
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin solution
- L-Glutamine
- Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
- Recombinant Human Interleukin-4 (IL-4)
- Phosphate Buffered Saline (PBS)

Procedure:

- Isolate PBMCs from healthy donor blood or patient samples by density gradient centrifugation using Ficoll-Paque PLUS.
- Enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions.
- Wash the enriched monocytes twice with PBS.
- Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine).
- Culture the cells at a density of 1×10^6 cells/mL in a T-75 flask.

- Add recombinant human GM-CSF (e.g., 50 ng/mL) and recombinant human IL-4 (e.g., 50 ng/mL) to the culture medium. Dendritic cells can be derived from monocytes cultured with GM-CSF and IL-4.[3]
- Incubate the cells at 37°C in a humidified 5% CO₂ incubator for 5-7 days.
- On day 3, add fresh complete medium containing GM-CSF and IL-4.
- On day 5 or 7, harvest the non-adherent and loosely adherent cells, which represent the immature DC population.

Protocol 2: Loading (Pulsing) Dendritic Cells with MART-1 (27-35) Peptide

This protocol details the procedure for loading immature dendritic cells with the MART-1 (27-35) peptide.

Materials:

- Immature Dendritic Cells (from Protocol 1)
- MART-1 (27-35) peptide (Sequence: AAGIGILTV)
- Serum-free RPMI-1640 medium
- Human β 2-microglobulin (optional, can enhance peptide binding)

Procedure:

- Wash the immature DCs twice with serum-free RPMI-1640 medium.
- Resuspend the cells at a concentration of $1-2 \times 10^6$ cells/mL in serum-free RPMI-1640 medium.
- Add the MART-1 (27-35) peptide to the cell suspension at a final concentration of 1-10 μ g/mL.

- Optionally, add human β 2-microglobulin (e.g., 5 μ g/mL) to stabilize the peptide-MHC complex.[8]
- Incubate the cells for 1-4 hours at 37°C in a humidified 5% CO2 incubator.[8][9]
- After incubation, wash the peptide-pulsed DCs three times with PBS to remove excess, unbound peptide.

Protocol 3: Maturation of Peptide-Loaded Dendritic Cells

This protocol describes the induction of maturation in peptide-loaded dendritic cells, which is crucial for their ability to activate naive T cells.

Materials:

- Peptide-loaded Dendritic Cells (from Protocol 2)
- Complete RPMI-1640 medium
- Maturation cocktail (e.g., TNF- α , IL-1 β , IL-6, and PGE2) or other maturation stimuli like Lipopolysaccharide (LPS) or CD40L.

Procedure:

- Resuspend the peptide-loaded DCs in complete RPMI-1640 medium at a density of 1×10^6 cells/mL.
- Add a maturation cocktail to the cell culture. A commonly used cocktail consists of:
 - TNF- α (e.g., 10 ng/mL)
 - IL-1 β (e.g., 10 ng/mL)
 - IL-6 (e.g., 100 ng/mL)
 - Prostaglandin E2 (PGE2) (e.g., 1 μ g/mL)
- Alternatively, use other maturation stimuli such as LPS (100 ng/mL).

- Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
- Mature DCs can be identified by the upregulation of surface markers such as CD80, CD83, CD86, and HLA-DR, which can be assessed by flow cytometry.

Protocol 4: Functional Assay - T-Cell Activation and IFN- γ Release

This protocol outlines a method to assess the ability of MART-1 peptide-loaded mature DCs to activate MART-1 specific T cells.

Materials:

- Mature, MART-1 peptide-loaded Dendritic Cells (from Protocol 3)
- MART-1 specific CD8⁺ T cells (can be a T-cell line or isolated from patient PBMCs)
- Complete RPMI-1640 medium
- 96-well round-bottom plates
- IFN- γ ELISA kit or ELISpot assay kit

Procedure:

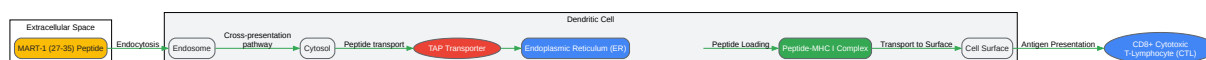
- Co-culture the mature, peptide-loaded DCs with MART-1 specific CD8⁺ T cells in a 96-well round-bottom plate at a desired effector-to-target ratio (e.g., 10:1 T cells to DCs).
- Include appropriate controls:
 - T cells alone
 - DCs alone (unpulsed)
 - T cells co-cultured with unpulsed DCs
 - T cells co-cultured with DCs pulsed with an irrelevant peptide

- Incubate the co-culture for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.
- After incubation, collect the supernatant to measure IFN- γ secretion by ELISA.
- Alternatively, perform an IFN- γ ELISpot assay to determine the frequency of IFN- γ -secreting T cells.

Visualizations

Signaling Pathway: MHC Class I Presentation of Exogenous MART-1 Peptide

Exogenous peptides like MART-1 (27-35) are taken up by dendritic cells and can be presented via the MHC class I pathway through a process called cross-presentation.[1][2] This is essential for priming CD8⁺ cytotoxic T lymphocytes.

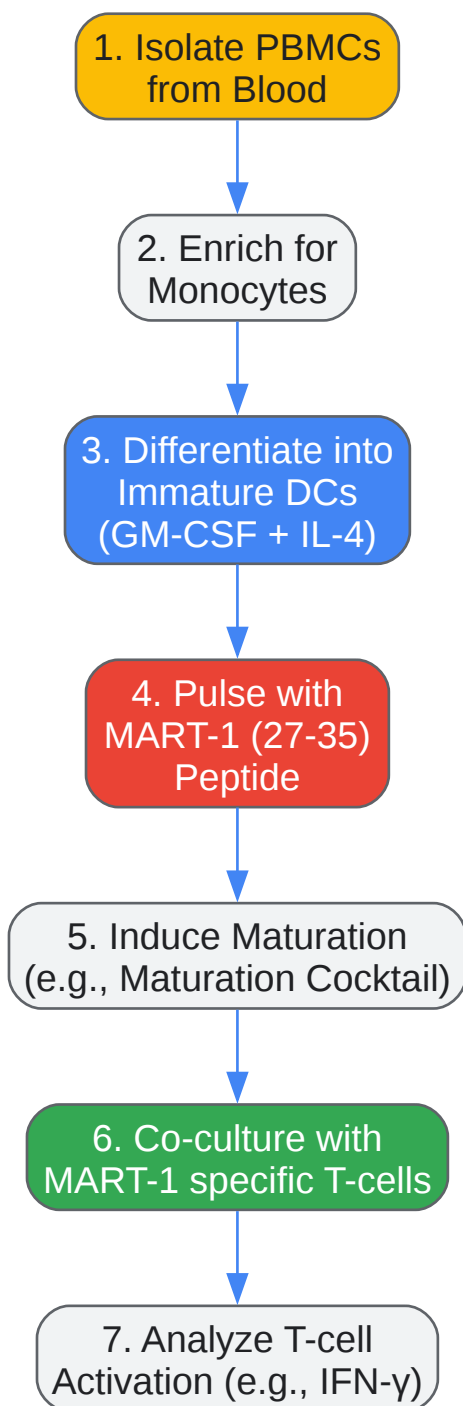


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Caption: MHC Class I Cross-Presentation Pathway for MART-1 Peptide.

Experimental Workflow: Loading Dendritic Cells with MART-1 Peptide

The following diagram illustrates the overall workflow for generating and loading dendritic cells with the MART-1 peptide for T-cell activation.



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Caption: Workflow for MART-1 Peptide Loading of Dendritic Cells.

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